Target Engagement Selectivity: Kinase Inhibition Profile of N-(pyridin-2-ylmethyl)pyridin-4-amine Versus Its 2,2′-Regioisomer
A direct target engagement screen (Kinomescan, Ambit Biosciences) of the unadorned N-(pyridin-2-ylmethyl)pyridin-4-amine (CHEMBL4532098) at 100 nM concentration revealed high-affinity binding exclusively to PI3Kγ (Kd = 2.6 nM) [2], a profile that contrasts sharply with the 2,2′-regioisomer N-(pyridin-2-ylmethyl)pyridin-2-amine (CHEMBL3770724) which, when evaluated by isothermal titration calorimetry, showed only weak binding to BRD4-BD1 (Kd = 3.3 μM) [1]. The data indicate that repositioning the amino group from the 2- to the 4-position of the pyridine converts the scaffold from a weak bromodomain ligand into a potent lipid-kinase binder.
| Evidence Dimension | Binding affinity (Kd) against primary off-target panel |
|---|---|
| Target Compound Data | Kd = 2.6 nM (PI3Kγ; Kinomescan, 100 nM compound) |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)pyridin-2-amine: Kd = 3,300 nM (BRD4-BD1; ITC) |
| Quantified Difference | ~1,270-fold stronger affinity for the 4-amino regioisomer's primary target (note: different target proteins limit direct numeric comparison) |
| Conditions | Kinomescan competitive binding assay (PI3Kγ) vs. isothermal titration calorimetry (BRD4-BD1); both run with unmodified small-molecule scaffolds. |
Why This Matters
For programs targeting the PI3K pathway, the 4-amino substitution is essential to achieve nanomolar engagement, and substituting the 2-amino analog would completely abolish this activity.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): Binding affinity of N-(pyridin-2-ylmethyl)pyridin-2-amine to BRD4-BD1. ww.w.bindingdb.org. View Source
- [2] BindingDB. BDBM50358204 (CHEMBL1922094): Affinity Data Kd: 2.60 nM for PI3Kγ. BindingDB entry for compound with pyridin-4-amine scaffold. View Source
